Atropine

Catalog No.
S519734
CAS No.
51-55-8
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropine

CAS Number

51-55-8

Product Name

Atropine

IUPAC Name

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14-,16?/m0/s1

InChI Key

RKUNBYITZUJHSG-ADTLFGHVSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Solubility

1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids
Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether
In water, 2,200 mg/l @ 25 °C
SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM

Synonyms

DL-Hyoscyamine; Tropine tropate; α-(hydroxymethyl)-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester-benzeneacetic acid; endo-(±)-α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Muscarinic Receptor Antagonism and Signaling Pathways

Atropine acts as a competitive antagonist for muscarinic acetylcholine receptors (mAChRs), blocking the effects of the neurotransmitter acetylcholine in various tissues. This property makes it a valuable tool for researchers studying the role of mAChRs in diverse physiological processes. By selectively blocking specific mAChR subtypes, scientists can elucidate their contributions to functions like:

  • Smooth muscle contraction and relaxation in organs like the gastrointestinal and respiratory tracts
  • Secretion of various substances such as saliva, mucus, and tears
  • Cognitive function and memory

Anti-Cancer Properties

Recent research suggests that atropine may have potential applications in cancer therapy. Studies have shown that it can:

  • Suppress epithelial-mesenchymal transition (EMT), a process crucial for cancer cell metastasis and drug resistance
  • Inhibit the growth and proliferation of certain cancer cell lines, including breast cancer

Purity

> 95%

Quantity

Milligrams-Grams

Color/Form

Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powder
NEEDLES FROM DIL ALCOHOL

XLogP3

1.8

LogP

1.83
1.83 (LogP)
log Kow = 1.83

Appearance

White Solid

Melting Point

118.5 °C
113.5 °C

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

For the treatment of poisoning by susceptible organophosphorous nerve agents having anti-cholinesterase activity (cholinesterase inhibitors) as well as organophosphorous or carbamate insecticides.
FDA Label

Livertox Summary

Atropine is a natural alkaloid anticholinergic agent that has potent antimuscarinic effects and is used by injection to treat symptomatic bradycardia, severe bronchospasm and to reduce vagal stimulation. Atropine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents
Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Anti-Arrhythmia Agents; Antidotes; Bronchodilator Agents; Muscarinic Antagonists; Mydriatics; Parasympatholytics
... people poisoned by anticholinesterase organic phosphorus compounds have an increased tolerance for atropine sulfate.
MEDICATION (VET): ...USED ROUTINELY AS ADJUNCT TO GENERAL ANESTHESIA...TO DECR SALIVARY & AIRWAY SECRETIONS. ... USED TO FACILITATE OPHTHALMOSCOPIC EXAM OF INTERNAL OCULAR STRUCTURES & FUNCTIONS &...FOR TREATMENT OF VARIOUS OCULAR DISORDERS. ... ATROPINE IS ESSENTIAL ANTIDOTE TO ANTICHOLINESTERASE OVERDOSAGE & POISONING.
Adequate doses of atropine can abolish many types of reflex vagal cardiac slowing or asystole--for example, from inhalation of irritant vapors, stimulation of the carotid sinus, pressure on the eyeballs, peritoneal stimulation, or injection of contrast dye during cardiac catheterization. It also prevents or abruptly abolishes bradycardia or asystole caused by choline esters, acetylcholinesterase inhibitors, or other parasympathomimetic drugs, as well as cardiac arrest from electrical stimulation of the vagus.
In ophthalmology ... to produce mydriasis and cycloplegia
Atropine has often been given with an opioid in the treatment of renal colic.
The belladonna alkaloids /atropine/ were often used prior to the administration of a general anesthetic agent, mainly to inhibit excessive salivation and secretions of the respiratory tract; their concomitant bronchodilator action is also of value.
Atropine is a specific antidote for the so-called rapid type of mushroom poisoning due to the cholinomimetic alkaloid muscarine found in Amanita muscaria & a few other fungi.
Atropine is used often in older people before & after glaucoma surgery (trabeculectomy with peripheral iridectomy) to maintain a dilated pupil & prevent posterior synechiae.
Atropine is also used in the diagnosis of sinus node dysfunction; in evaluation of coronary artery disease during atrial pacing; ... in advanced cardiac life support during CPR for sinus bradycardia accompanied by severe hypotension or frequent ventricular ectopic beats; by oral inhalation in short-term treatment & prevention of bronchospasm associated with chronic bronchial asthma, bronchitis, & chronic obstructive pulmonary disease ... . It has been used to treat spider (Latrodectus mactans) bites, but other drugs are more effective.
An automatic injection device for admin of atropine contains 1.67 mg of atropine base (equivalent to atropine sulfate 2 mg) & is available in Israel for use in nerve gas poisoning. Its use by women against potential rapists may lead the attacker to suffer a rapid heartbeat, palpitations, marked dryness of the mouth, dilated pupils, & some blurring of near vision. This use is at present illegal & probably ineffective in preventing violent assault.
Atropine has been used to reduce gastric secretions prior to cesarean section without producing fetal or neonatal effects.
The non-steroidal antiinflammatory drugs, such as an indomethacin (IND), cause mucosal ulceration & incr the mucosal vascular permeability in the gastrointestinal (GI) tract. ... Atropine, can protect the GI mucosa against these ulcerogenic effects. ... The observations were carried out on CFY-strain rats. The mucosal damage was produced by subcutaneous admin of IND in a 20 mg/kg dose 24 hr prior to the killing of animals at the same time as the start of atropine-application, which was given in a small dose (0.1 mg/kg) every 5 hr. The subdiaphragmatic bilateral surgical vagotomy was done 24 hr before the experiment. ... The IND-induced mucosal ulceration & vascular permeability significantly decreased after atropine-admin ... . The extent of cytoprotective effect of atropine against the IND was decreased after bilateral surgical vagotomy. ...
...Systemic scorpion envenomation may be associated with hypersalivation & respiratory distress. Atropine can dry secretions, but is not recommended for stings from many foreign scorpions, since it exacerbates adrenergic toxicity to the cardiopulmonary system. Serious adrenergic effects, however, are rare with Centruroides sculpturatus envenomation. ... Five cases of Grade IV C. sculpturatus envenomation whose treatment included atropine were found on retrospective review at one poison control center located in a scorpion-endemic area. No clinically significant adverse effects of atropine were noted. In 3 cases, atropine's reversal of hypersalivation & respiratory distress obviated the need for further interventions.
Therap cat: Mydriatic; antispasmodic. In preanesthetic medication.
Therap Cat (Vet): Mydriatic; antispasmodic. Antidote to organophosphate insecticides.
Medicine (antidote for chlolinesterase-inhibiting compounds, organophosphorus insecticides, nerve gases); artificial respiration may also be necessary.
Commonly used vagolytic agent for the treatment of bradycardia and atrioventricular nodal blockage.
(VET:) Atropine was used routinely by 10% of responding veterinarians in the treatment of dogs & cats with tick paralysis. ... Most veterinarians (76%) reported that they never used atropine in the treatment of tick paralysis in either dogs or cats. ... The number of reactions to tick antitoxin serum in dogs & cats could be significantly reduced by the routine use of atropine prior to admin of tick antitoxin serum.
/VET:/ Preemptive admin of atropine in dogs sedated with medetomidine effectively prevents bradycardia for 50 min but induces hypertension & pulsus alternans.
The present study describes the effects of pyridostigmine (PYR; 0.2 mg/kg) & atropine sulfate (AS; 5 mg/kg) on guinea-pigs intoxicated by a high dose (2xLD50) of the organophosphate cmpd, soman, an irreversible inhibitor of acetylcholinesterase. The medication was shown to counteract the acute respiratory distress & lethality normally produced by the intoxication. Moreover, due to the central activity of AS, soman-induced electrocorticographic (ECoG) seizure activity was either totally prevented, or reduced in duration & overall intensity. In addition, as established in the 24-hr survivors, seizure-related neuropathology was either prevented, or reduced in topographical extent & severity. An attempt to correlate our electrographic & morphological findings gives evidence that (a), the occurrence of seizure activity is the primary factor necessary for the development of acute neuropathology; (b), the duration of ECoG seizures is a secondary factor, on which the topographical distribution of brain damage finally depends; (c), the minimal duration of seizures necessary to produce 24 hr-damage in the most sensitive areas (e.g. the amygdala) is <70 min; (d), the overall intensity/power of epileptiform discharges is a tertiary factor which influences the severity of damage; (e), in addition, ECoG power spectral analysis suggested that an acute incr of relative power in the lower (delta) frequency band might be a real-time external marker of the starting cerebral lesions & is thus predictive for their future installation. All these data confirm the tight relationships which exist between seizure activity & neuropathology in soman poisoning, & suggest that refined, standardized analysis of electrographic parameters drawn from ECoG tracings & power spectrum might serve as a useful tool to predict the presence, localization, & severity of soman-induced brain damage. /Atropine sulfate/
The muscarinic receptor antagonists block the responses of the pupillae sphincter muscle of the iris & the ciliary muscle of the lens to cholinergic stimulation. ... The belladonna alkaloids inhibit secretions of the nose, mouth, pharynx, & bronchi & thus dry the mucous membranes of the respiratory tract.
ATROPINE, IN CLINICAL DOSES, COMPLETELY COUNTERACTS THE PERIPHERAL VASODILATION & SHARP FALL IN BLOOD PRESSURE CAUSED BY CHOLINE ESTERS. ...GIVEN ALONE, ITS EFFECT ON BLOOD VESSELS &...PRESSURE IS NEITHER STRIKING NOR CONSTANT...BECAUSE MOST VASCULAR BEDS LACK SIGNIFICANT CHOLINERGIC INNERVATION...
... To test the hypothesis that core temperature is well preserved when atropine & midazolam are combined /a/ ... randomized, blinded study /of/ ... 40 elderly, ASA physical status I and II patients (aged more than 60 years) /was conducted/. ... Patients were randomly assigned (n=10/group) to premedication with: 1) saline control; 2) midazolam 0.05 mg/kg; 3) atropine 0.01 mg/kg; & 4) midazolam 0.05 mg/kg combined with atropine 0.01 mg/kg. ... Core temperature remained nearly constant in the control patients (0.1 +/- 0.2 °C; mean +/- SD), whereas it decreased significantly in the patients given midazolam alone (-0.3 +/- 0.1 °C). Atropine alone increased core temperature (0.3 +/- 0.2 °C), although the incr was not statistically significant. The combination of midazolam & atropine attenuated the hypothermia induced by midazolam alone (0.0 +/- 0.2 °C). ... The thermoregulatory effects of benzodiazepine receptor agonist & cholinergic inhibitors oppose each other, & the combination leaves core temperature unchanged.

Pharmacology

Atropine, a naturally occurring belladonna alkaloid, is a racemic mixture of equal parts of d- and l-hyoscyamine, whose activity is due almost entirely to the levo isomer of the drug. Atropine is commonly classified as an anticholinergic or antiparasympathetic (parasympatholytic) drug. More precisely, however, it is termed an antimuscarinic agent since it antagonizes the muscarine-like actions of acetylcholine and other choline esters. Adequate doses of atropine abolish various types of reflex vagal cardiac slowing or asystole. The drug also prevents or abolishes bradycardia or asystole produced by injection of choline esters, anticholinesterase agents or other parasympathomimetic drugs, and cardiac arrest produced by stimulation of the vagus. Atropine may also lessen the degree of partial heart block when vagal activity is an etiologic factor. Atropine in clinical doses counteracts the peripheral dilatation and abrupt decrease in blood pressure produced by choline esters. However, when given by itself, atropine does not exert a striking or uniform effect on blood vessels or blood pressure.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Atropine is a synthetically-derived form of the endogenous alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA01 - Atropine
A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA03 - Hyoscyamine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FA - Anticholinergics
S01FA01 - Atropine

Mechanism of Action

Atropine binds to and inhibit muscarinic acetylcholine receptors, producing a wide range of anticholinergic effects.
Atropine... competes with ACh & other muscarinic agonists for a common binding site on the muscarinic receptor. The binding site for competitive antagonists & acetylcholine is in a cleft predicted to be formed by several of the receptor's 7 transmembrane helices, as shown recently for the position of retinol in the mammalian rhodopsin structure. An aspartic acid present in the N-terminal portion of the third transmembrane helix of all 5 muscarinic receptor subtypes is believed to form an ionic bond with the cationic quaternary nitrogen in acetylcholine & the tertiary or quaternary nitrogen of the antagonists.
ATROPINE...(IS A) SELECTIVE ANTAGONIST OF MUSCARINIC AGENTS AT CORRESPONDING RECEPTORS OF SMOOTH & CARDIAC MUSCLE & EXOCRINE GLAND CELLS. THIS ANTAGONISM IS SO SELECTIVE THAT ATROPINE BLOCKADE OF ACTIONS OF NONCHOLINOMIMETIC DRUG... TAKEN AS EVIDENCE THAT DRUG ACTS INDIRECTLY THROUGH ACH RELEASE OR SOME OTHER CHOLINERGIC MECHANISM.
...The site of action of atropine, a non-selective muscarinic receptor antagonist, in reducing increased muscle rigidity ...induced by the selective dopamine D2 receptor antagonist, raclopride /was investigated/. Atropine significantly reduced raclopride-induced EMG increases in rat hindlimb muscles, when injected into the ventral striatum, but not the dorsal striatum or the substantia nigra. Atropine's site of action was localized to a small area of muscarinic receptors within the ventral part of the striatum... These findings provide new information about the regulation of motor control by muscarinic receptor antagonists & additional evidence about the functional heterogeneity of the striatum.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51-55-8
101-31-5
13269-35-7

Associated Chemicals

Atropine hydrochloride;55-47-0
Atropine sulfate;55-48-1

Wikipedia

Atropine

Drug Warnings

FATALITIES FROM ATROPINE...ARE RARE, BUT SOMETIMES OCCUR IN CHILDREN. OF ALL POTENT ALKALOIDS, ATROPINE HAS ONE OF WIDEST MARGINS OF SAFETY. FATAL DOSE... NOT KNOWN; 200-MG DOSE..USED THERAPEUTICALLY FOR MENTAL ILLNESS, &...1000 MG HAVE BEEN SURVIVED. IN CHILDREN, 10 MG OR LESS MAY BE LETHAL.
DRY MOUTH, BLURRED VISION, PHOTOPHOBIA, ANHIDROSIS, & CONSTIPATION ARE UNAVOIDABLE SIDE EFFECTS...
...CONTRAINDICATED IN PERSONS WHOSE INTRAOCULAR PRESSURE IS...ELEVATED...IN PRESENCE OF PROSTATIC HYPERTROPHY OR ORGANIC PYLORIC STENOSIS. ...USED CAUTIOUSLY IN PT WITH PROSTATISM, URINARY RETENTION, DIABETES, HYPERTHYROIDISM, TACHYCARDIA, IN ELDERLY PERSONS, & CHILDREN UNDER 6 YR OF AGE.
ATROPINE IS OF NO VALUE IN DELAYED TYPE OF MUSHROOM POISONING DUE TO TOXINS OF A PHALLOIDES & CERTAIN OTHER SPECIES OF SAME GENUS.
For more Drug Warnings (Complete) data for ATROPINE (16 total), please visit the HSDB record page.

Biological Half Life

AFTER IM ADMIN OF RADIOACTIVELY LABELED ATROPINE TO MAN, DISAPPEARANCE OF RADIOACTIVITY FROM PLASMA WAS BIPHASIC, WITH...HALF-LIVES OF 2 HR & 13-28 HR...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepn: DE 247,455 (1912 to Hoffmann-La Roche), Frdl. 11, 1022. /Atropine sulfate/
... From Atropa belladonna L., Datura stramonium L., and other Solanaceae. Extraction procedure: Clemnitius, J. Prakt. Chem. 116, 276 (1927). During extraction, partial racemization of the l-hyoscyamine takes place...completed...with dil alkali on heating in chloroform soln: Schneider, Arch. Pharm. 284, 306 (1951)
Extraction of dried leaves and roots of Atropa belladonna L., Solanaceae, growing in Southern and Central Europe, Asia Minor, and Algeria and clutivated in North America, yields atropine, hyoscyamine, and scopolamine. Leaves usually contain 0.3-0.5% total alkaloids. Dried root contains 0.4-0.7% total alkaloids.

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: ACTIVE
...ATROPINE HAS NOT BEEN SHOWN TO OCCUR IN NATURAL SOURCES AS ALKALOID; IT IS RACEMIC MIXT OF D- & L-HYOSCYAMINE...
...ATROPINE MOLECULE CONSISTS OF 2 COMPONENTS JOINED THROUGH ESTER LINKAGE...ATROPINE, AN ORG BASE, &...TROPIC ACID.
Still one of the most important parasympatholytic agents.

Analytic Laboratory Methods

Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
For more Analytic Laboratory Methods (Complete) data for ATROPINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas-chromatography-mass spectrometry method for the rapid quantitation of atropine in blood has a limit of detection of atropine to about 10 ng/ml.
A DROP OF URINE...FROM PT SUSPECTED OF ATROPINE TOXICOSIS CAUSES MYDRIASIS WHEN PLACED IN EYE OF CAT. ...TESTED PUPIL WILL NOT CONSTRICT WHEN EXPOSED TO LIGHT... THIS SIMPLE PROCEDURE...HELPFUL IN DIFERENTIAL DIAGNOSIS OF BELLADONNA INTOXICATION.

Interactions

...INTENSIFY EFFECTS OF ATROPINE. ALUMINUM-CONTAINING ANTACIDS & MAGNESIUM TRISILICATE PROBABLY INTERFERE WITH ABSORPTION...
ACTION OF ATROPINE POTENTIATES & IS POTENTIATED BY OTHER ANTICHOLINERGICS, SYMPATHOMIMETICS, CHOLINOLYTICS, MUSCARINIC RECEPTOR ANTAGONISTS. ACTION OF ATROPINE ANTAGONIZES & IS ANTAGONIZED BY CHOLINERGIC AGENTS, ANTICHOLINESTERASES, MUSCARINIC RECEPTOR AGONISTS, PARASYMPATHOMIMETICS, SYMPATHOLYTICS.
ATROPINE MAY ANTAGONIZE CNS DEPRESSANT DRUGS & POTENTIATE CNS EXCITATORY DRUGS. MAY EITHER POTENTIATE OR ANTAGONIZE TRANQUILIZERS.
/Atropine and Succinylcholine/. This combination though commonly used in children has been observed to incr the occurrence of skeletal muscle rigidity with malignant hyperthermia.
For more Interactions (Complete) data for ATROPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT.
SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/
Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/

Dates

Modify: 2023-08-15
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology

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